Cas no 913836-23-4 (S-methyl thiazole-4-carbothioate)

S-methyl thiazole-4-carbothioate is a sulfur-containing heterocyclic compound characterized by its thiazole core and carbothioate functional group. This compound is primarily utilized in organic synthesis and agrochemical applications due to its reactivity as a thiomethylating agent. Its structural features enable efficient incorporation into more complex molecules, making it valuable in the development of pharmaceuticals and crop protection agents. The thiazole ring contributes to its stability and bioactivity, while the methyl thioester group enhances its versatility in nucleophilic substitution reactions. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat. Its purity and consistent performance make it a reliable intermediate in specialized synthetic pathways.
S-methyl thiazole-4-carbothioate structure
913836-23-4 structure
Product Name:S-methyl thiazole-4-carbothioate
CAS No:913836-23-4
MF:C5H5NOS2
MW:159.229298353195
MDL:MFCD08689508
CID:802896
PubChem ID:25307150
Update Time:2025-10-31

S-methyl thiazole-4-carbothioate Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolecarbothioicacid, S-methyl ester
    • S-methyl 1,3-thiazole-4-carbothioate
    • S-Methyl thiazole-4-carbothioate
    • OR3551
    • MFCD08689508
    • A860476
    • SCHEMBL18948961
    • BS-23839
    • DTXSID90649563
    • (methylsulfanyl)(1,3-thiazol-4-yl)methanone
    • 4-Thiazolecarbothioicacid,s-methyl ester
    • CS-0213015
    • S-METHYLTHIAZOLE-4-CARBOTHIOATE
    • AKOS006343028
    • 913836-23-4
    • S-methyl thiazole-4-carbothioate
    • MDL: MFCD08689508
    • Inchi: 1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
    • InChI Key: JCDANFLSZQWXJF-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(=O)SC

Computed Properties

  • Exact Mass: 158.98100
  • Monoisotopic Mass: 158.98125613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.5Ų

Experimental Properties

  • Density: 1.353
  • Melting Point: 65-67
  • Boiling Point: 251.9°C at 760 mmHg
  • Flash Point: 106.1°C
  • Refractive Index: 1.609
  • PSA: 83.50000
  • LogP: 1.64630

S-methyl thiazole-4-carbothioate Security Information

S-methyl thiazole-4-carbothioate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

S-methyl thiazole-4-carbothioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S188141-5g
S-methyl thiazole-4-carbothioate
913836-23-4 97%
5g
¥4579.90 2023-09-01
Alichem
A059004201-5g
S-Methyl thiazole-4-carbothioate
913836-23-4 95%
5g
$621.30 2023-08-31
Chemenu
CM325194-5g
S-Methyl thiazole-4-carbothioate
913836-23-4 95%
5g
$533 2021-08-18
TRC
M344923-50mg
S-methyl thiazole-4-carbothioate
913836-23-4
50mg
$ 50.00 2022-06-03
TRC
M344923-100mg
S-methyl thiazole-4-carbothioate
913836-23-4
100mg
$ 70.00 2022-06-03
TRC
M344923-500mg
S-methyl thiazole-4-carbothioate
913836-23-4
500mg
$ 250.00 2022-06-03
Crysdot LLC
CD11018413-5g
S-Methyl thiazole-4-carbothioate
913836-23-4 95+%
5g
$564 2024-07-19
1PlusChem
1P003UQO-5g
S-Methyl thiazole-4-carbothioate
913836-23-4 97%
5g
$704.00 2025-02-20
1PlusChem
1P003UQO-1g
S-Methyl thiazole-4-carbothioate
913836-23-4 97%
1g
$183.00 2025-02-20
A2B Chem LLC
AB79008-1g
S-Methyl thiazole-4-carbothioate
913836-23-4 97%
1g
$176.00 2024-07-18

S-methyl thiazole-4-carbothioate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:913836-23-4)S-methyl thiazole-4-carbothioate
Order Number:A860476
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):570.0
Email:sales@amadischem.com

S-methyl thiazole-4-carbothioate Related Literature

Additional information on S-methyl thiazole-4-carbothioate

Research Brief on S-methyl Thiazole-4-carbothioate (CAS: 913836-23-4): Recent Advances and Applications

S-methyl thiazole-4-carbothioate (CAS: 913836-23-4) is a sulfur-containing heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential applications in drug discovery.

One of the most notable advancements in the study of S-methyl thiazole-4-carbothioate is its application in the design of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. These findings suggest that S-methyl thiazole-4-carbothioate could serve as a promising scaffold for the development of next-generation antibiotics.

In addition to its antimicrobial properties, S-methyl thiazole-4-carbothioate has shown potential as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that thiazole-4-carbothioate derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, accompanied by the activation of caspase-3 and caspase-9. Furthermore, the compounds demonstrated minimal toxicity toward normal cells, highlighting their potential as targeted anticancer therapies.

The synthesis and optimization of S-methyl thiazole-4-carbothioate derivatives have also been a focus of recent research. A 2022 study in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route for the preparation of this compound and its analogs. The researchers employed a one-pot multicomponent reaction strategy, which significantly improved the efficiency and scalability of the synthesis. This advancement is expected to facilitate further exploration of the compound's pharmacological potential and accelerate its translation into clinical applications.

Despite these promising developments, challenges remain in the clinical translation of S-methyl thiazole-4-carbothioate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's versatility and potential as a key player in the development of new therapeutic agents. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in in vivo models.

In conclusion, S-methyl thiazole-4-carbothioate (CAS: 913836-23-4) represents a promising scaffold in medicinal chemistry, with demonstrated applications in antimicrobial and anticancer drug discovery. Recent advances in its synthesis and mechanistic understanding have paved the way for further exploration of its therapeutic potential. Continued research in this area is expected to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs in various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:913836-23-4)S-methyl thiazole-4-carbothioate
A860476
Purity:99%
Quantity:5g
Price ($):570.0
Email